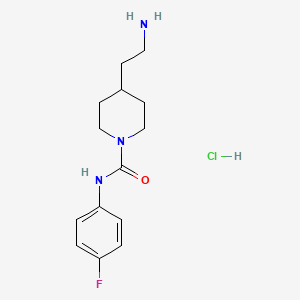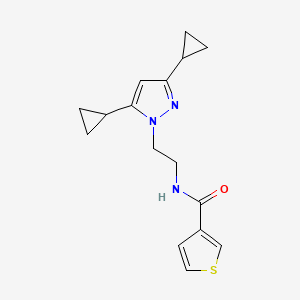
4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. The specific structure of this compound suggests potential activity in the central nervous system, possibly as an inhibitor of certain receptors or enzymes.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various functional groups that can enhance the biological activity of the compound. In the case of the related compound 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, substituting the benzamide with a bulky moiety in the para position led to a substantial increase in anti-acetylcholinesterase (anti-AChE) activity . This suggests that the synthesis of 4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride could also involve strategic substitutions to optimize its activity.
Molecular Structure Analysis
The molecular structure of piperidine derivatives plays a crucial role in their biological activity. For instance, the introduction of a 4-(4-fluorophenyl)-4-oxobutyl moiety in certain piperidino-3-azabicyclo[3.1.0]hexane-6-carboxamide diastereomers led to derivatives that correspond to rigid conformers of Pipamperone, a neuroleptic drug . The presence of the fluorophenyl group in 4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride is likely to influence its binding affinity to biological targets due to the electronegative nature of the fluorine atom.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions that modify their structure and, consequently, their pharmacological profile. The synthesis of related compounds has shown that the introduction of different substituents can dramatically enhance activity . The chemical reactivity of the aminoethyl and fluorophenyl groups in the compound of interest would be key in further derivatization or in its interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their functional groups. For example, the basic quality of the nitrogen atom of piperidine is important for the increased anti-AChE activity in related compounds . The hydrochloride salt form of 4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is likely to improve its water solubility, which is beneficial for biological studies and potential therapeutic applications.
Scientific Research Applications
Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily
The compound has been identified as a Met kinase inhibitor, demonstrating improved enzyme potency and kinase selectivity through structural modifications. Its potential as a therapeutic agent was highlighted by its ability to achieve complete tumor stasis in a human gastric carcinoma xenograft model following oral administration. Due to its efficacy and favorable pharmacokinetic and safety profiles, it has been advanced into phase I clinical trials (Schroeder et al., 2009).
PET Radiotracer for Studying CB1 Cannabinoid Receptors
The compound's framework has been utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. Specifically, it has been adapted for studying CB1 cannabinoid receptors in the brain, indicating its utility in neurological research (Katoch-Rouse & Horti, 2003).
Novel Rho Kinase Inhibitor for Central Nervous System Disorders
A scalable and facile synthetic process for a related compound, a novel Rho kinase inhibitor, is currently under investigation for the treatment of central nervous system disorders. This process highlights the compound's relevance in the synthesis of therapeutic agents targeting the central nervous system (Wei et al., 2016).
Allosteric Modulation of the Cannabinoid Receptor 1 (CB1)
Research indicates the compound's derivatives play a role as allosteric modulators for the cannabinoid type 1 receptor (CB1). Key structural requirements for allosteric modulation of CB1 have been identified, impacting the binding affinity and cooperativity. This opens avenues for developing therapeutic agents targeting the CB1 receptor (Khurana et al., 2014).
properties
IUPAC Name |
4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O.ClH/c15-12-1-3-13(4-2-12)17-14(19)18-9-6-11(5-8-16)7-10-18;/h1-4,11H,5-10,16H2,(H,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJUWNNODCHIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)C(=O)NC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate](/img/structure/B2501698.png)



![N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2501704.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2501705.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2501709.png)
![5-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2501710.png)

![(Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2501713.png)
![Methyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2501716.png)

amine](/img/structure/B2501719.png)
